(+)-1-(9-芴基)乙基氯甲酸酯

描述

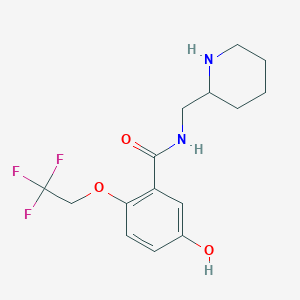

(+)-1-(9-Fluorenyl)ethyl chloroformate, commonly referred to as 9-fluorenylmethyl chloroformate or Fmoc-Cl, is a reagent widely used in the field of peptide synthesis. It is particularly known for its role in the protection of amino acids during the synthesis process, which is crucial for the formation of peptide bonds without unwanted side reactions. The reagent has gained prominence due to its ability to easily attach and detach from the amino acid, providing a stable protection during synthesis and allowing for subsequent deprotection under mild conditions that do not harm the peptide chain .

Synthesis Analysis

The synthesis of Fmoc-Cl is a well-established procedure that has been optimized for efficiency and yield. It serves as a key reagent for the synthesis of various active esters of protected amino acids, such as pentafluorophenyl, 2,4,5-trichlorophenyl, pentachlorophenyl, p-nitrophenyl, o-nitrophenyl, and succinimidyl esters. These esters are crucial intermediates in peptide synthesis. The process of synthesizing these esters using Fmoc-Cl is described as simple, rapid, and efficient, leading to the isolation of crystalline solids with good yield and optical purity. The synthesized compounds are characterized using infrared spectroscopy (IR) and proton nuclear magnetic resonance (1H NMR) to confirm their structure and purity .

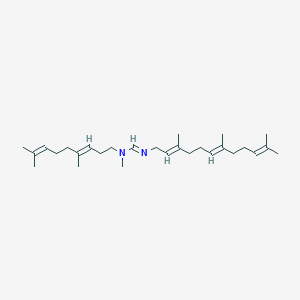

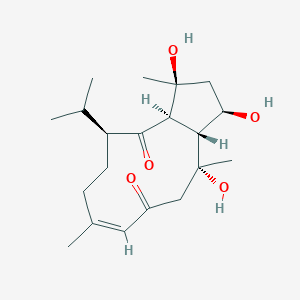

Molecular Structure Analysis

The molecular structure of Fmoc-Cl is characterized by the presence of the fluorenyl group, which is a large, aromatic moiety that provides steric hindrance and protects the amino group during peptide synthesis. The chloroformate part of the molecule is the reactive site that facilitates the formation of esters with amino acids. The molecular structure of Fmoc-Cl and its derivatives has been extensively studied using IR and 1H NMR, which provide detailed information about the bonding and configuration of the atoms within the molecule .

Chemical Reactions Analysis

Fmoc-Cl is primarily used in the formation of esters with the amino group of amino acids. The reagent reacts with the amino group to form a urethane linkage, which is stable under basic and neutral conditions but can be cleaved under acidic conditions. This selective reactivity makes Fmoc-Cl an ideal protecting group for amino acids in peptide synthesis. The chemical reactions involving Fmoc-Cl are designed to be highly specific, minimizing side reactions and ensuring the integrity of the peptide chain during synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-Cl contribute to its effectiveness as a reagent in peptide synthesis. It is typically isolated as a crystalline solid, indicating a high degree of purity and stability. The reagent's sensitivity to light and moisture necessitates careful handling and storage conditions to maintain its reactivity. The solubility of Fmoc-Cl in common organic solvents and its reactivity with primary and secondary amino acids are key properties that facilitate its widespread use in automated amino acid analysis and peptide synthesis .

科学研究应用

对映体分离和色谱

(+)-1-(9-芴基)乙基氯甲酸酯,也称为(+)-FLEC,在色谱分离各种化合物的对映体中被广泛使用。最初,它被引入用于通过高效液相色谱(HPLC)分离α-氨基酸的对映体并确定其光学纯度。这种应用已扩展到α-羟基酸的对映体分离,其中形成的酸性二对映异构碳酸酯衍生物的保留方便地受到流动相pH值的调节。大多数检测的α-羟基酸显示出1.24或更高的分离因子,使得(+)-FLEC成为色谱中的多功能试剂 (Fransson & Ragnarsson, 1998)。

手性衍生试剂

在过去的30年中,(+)-FLEC已被用作各种分析应用中的手性衍生试剂。它已被用于分析各种内源性、药物和环境相关分子。对其在FLEC标记和随后使用LC、SFC和CE技术分离二对映体的应用的全面审查突显了其在分析化学中的重要性 (Moldovan et al., 2017)。

氨基酸和肽的测定

(+)-FLEC还被用于氨基酸和肽的测定。它已经成为引入新试剂用于氨基酸测定的研究的一部分,旨在实现在液相色谱(LC)和电泳(CE)等毛细管分离技术中更高的灵敏度。通过UV吸收检测在纳摩尔水平上检测标记物种,通过激光诱导荧光(LIF)检测在皮摩尔水平上检测限制,使其成为生化分析中有价值的试剂 (Engström等,1995)。

对映纯度的测定

对(+)-FLEC本身的对映纯度的测定已经成为研究的课题。已经开发了一种方法,涉及其与甘氨酸(一种无手性化合物)的反应,然后通过使用β-或γ-环糊精作为手性选择剂的毛细管电泳进行分离。这种方法已经在肽上实践,以确定微量对映体污染物 (Engström等,1995)。

增强手性分离和检测

在制药分析中,(+)-FLEC已被用于增强手性分离和检测。例如,在对普萘洛尔(一种β-肾上腺素受体阻滞剂)的分析中,(+)-FLEC被用作荧光和手性试剂。所开发的方法产生了优秀的二对映异构体分离,并具有1皮摩尔的检测限,展示了该试剂在增强分析灵敏度方面的有效性 (Lai et al., 1993)。

法医样本分析

在法医科学中,(+)-FLEC已被用于液相色谱荧光检测中间甲基苯丙胺样本的间接手性分离。所开发的方法也适用于确定麻黄碱和伪麻黄碱,为法医调查提供有关合成方法和产品纯度的宝贵信息 (Chen et al., 1994)。

安全和危害

作用机制

Target of Action

The primary target of (+)-1-(9-Fluorenyl)ethyl chloroformate is chiral amino acids (AAs) . These AAs play a crucial role in living organisms and have been recognized for their importance since the discovery of endogenous D-AAs as potential biomarkers in several metabolic disorders .

Mode of Action

The compound interacts with its targets through a process known as chiral derivatization . This process enables the discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry . The compound is used to separate 19 pairs of chiral proteinogenic AAs in a single fixed condition TIMS-MS run .

Biochemical Pathways

The compound affects the biochemical pathways related to the separation and analysis of chiral amino acids . The robust separation ability in complex biological samples was proven in matrix-assisted laser desorption/ionization (MALDI) TIMS mass spectrometry imaging (MSI) as well .

Result of Action

The result of the compound’s action is the successful separation of chiral amino acids , which can be detected and distinguished . This has compelling application prospects in biomarker discovery and biological research .

Action Environment

The action of (+)-1-(9-Fluorenyl)ethyl chloroformate is influenced by the environment in which it is used. For instance, the compound’s ability to separate chiral amino acids can be affected by the complexity of the biological samples

属性

IUPAC Name |

1-(9H-fluoren-9-yl)ethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRVOKMRHPQYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910337 | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-1-(9-Fluorenyl)ethyl chloroformate | |

CAS RN |

107474-79-3, 154479-90-0 | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)

![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)

![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)

![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)